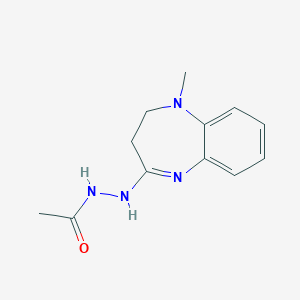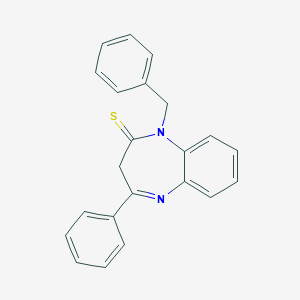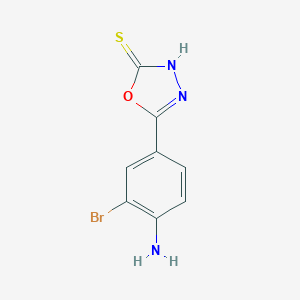
N-(2,5-dichlorophenyl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-3-phenylpropanamide, commonly known as DCPA, is a chemical compound that belongs to the amide family. It is a white crystalline powder with a molecular weight of 307.2 g/mol. DCPA has been widely used in the field of agricultural science as a herbicide due to its ability to inhibit the growth of weeds. However, recent scientific research has also shown that DCPA has potential applications in the field of medicine.
作用机制
The exact mechanism of action of DCPA is not fully understood. However, it is believed that DCPA exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). DCPA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the development of inflammation and pain.
Biochemical and Physiological Effects
DCPA has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines in the blood and tissues, which can help to reduce inflammation and pain. DCPA has also been shown to reduce the activity of COX-2, which can help to reduce the production of prostaglandins and further reduce inflammation and pain. In addition, DCPA has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the advantages of using DCPA in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for cancer treatment. Another advantage is its anti-inflammatory and analgesic properties, which can be useful in the development of new drugs for the treatment of inflammatory and pain-related conditions. However, one of the limitations of using DCPA in lab experiments is its potential toxicity. DCPA has been found to be toxic to some types of cells, and further research is needed to determine its safety and efficacy.
未来方向
There are several future directions for the research on DCPA. One direction is to study its potential use in the treatment of cancer. Further research is needed to determine its efficacy and safety in vivo. Another direction is to study its potential use in the treatment of inflammatory and pain-related conditions. DCPA has shown promising results in vitro, and further research is needed to determine its efficacy in vivo. Additionally, further research is needed to determine the optimal dosage and administration of DCPA for its potential use in medicine.
合成方法
DCPA can be synthesized using various methods. One of the most common methods is the reaction of 2,5-dichlorobenzoyl chloride with 3-phenylpropan-1-amine in the presence of a base such as triethylamine. The reaction results in the formation of DCPA as a white crystalline solid.
科学研究应用
DCPA has been extensively studied for its potential applications in the field of medicine. Several studies have shown that DCPA has anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammation and pain. DCPA has also been shown to have anti-tumor properties and has been studied for its potential use in cancer treatment.
属性
分子式 |
C15H13Cl2NO |
|---|---|
分子量 |
294.2 g/mol |
IUPAC 名称 |
N-(2,5-dichlorophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H13Cl2NO/c16-12-7-8-13(17)14(10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,18,19) |
InChI 键 |
SWNSWZRPITTYHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-6-(phenylcarbamoyl)-4,5,6-trihydrothiazolo[3,2-a][1,5]benzodiazepine-11-ium](/img/structure/B289613.png)
![6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289616.png)
![N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289618.png)
![6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289619.png)








![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B289635.png)
![3-[(Dimethylamino)methyl]-5-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-1,3,4-oxadiazole-2-thione](/img/structure/B289636.png)